[[N'-(2-methyl-5-nitrophenyl)carbamimidoyl]amino] nitrate
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Overview
Description
1-(2-Methyl-5-nitrophenyl)guanidine nitrate is a chemical compound with the molecular formula C8H11N5O5 and a molecular weight of 257.2 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a guanidine group attached to a nitrophenyl ring, which imparts unique chemical properties.
Preparation Methods
The synthesis of 1-(2-Methyl-5-nitrophenyl)guanidine nitrate typically involves the reaction of 2-methyl-5-nitroaniline with cyanamide under acidic conditions to form the guanidine derivative. The reaction is followed by the addition of nitric acid to yield the nitrate salt . Industrial production methods may vary, but they generally follow similar synthetic routes, ensuring high purity and yield.
Chemical Reactions Analysis
1-(2-Methyl-5-nitrophenyl)guanidine nitrate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The guanidine group can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed from these reactions include amino derivatives and substituted guanidines.
Scientific Research Applications
1-(2-Methyl-5-nitrophenyl)guanidine nitrate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Methyl-5-nitrophenyl)guanidine nitrate involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrophenyl group plays a crucial role in binding to these targets, while the guanidine group enhances the compound’s reactivity. The pathways involved in its action include inhibition of protein kinases and modulation of signal transduction pathways .
Comparison with Similar Compounds
1-(2-Methyl-5-nitrophenyl)guanidine nitrate can be compared with other similar compounds, such as:
2-Methyl-5-nitrophenylguanidine: Similar structure but lacks the nitrate group.
Guanidine nitrate: Contains a guanidine group but lacks the nitrophenyl ring.
2-Methyl-5-nitrophenol: Similar nitrophenyl structure but lacks the guanidine group.
The uniqueness of 1-(2-Methyl-5-nitrophenyl)guanidine nitrate lies in its combined structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H9N5O5 |
---|---|
Molecular Weight |
255.19 g/mol |
IUPAC Name |
[(E)-[amino-(2-methyl-5-nitroanilino)methylidene]amino] nitrate |
InChI |
InChI=1S/C8H9N5O5/c1-5-2-3-6(12(14)15)4-7(5)10-8(9)11-18-13(16)17/h2-4H,1H3,(H3,9,10,11) |
InChI Key |
NKEKFGDSLGKSTH-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N/C(=N/O[N+](=O)[O-])/N |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=NO[N+](=O)[O-])N |
Origin of Product |
United States |
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